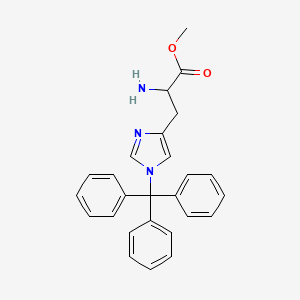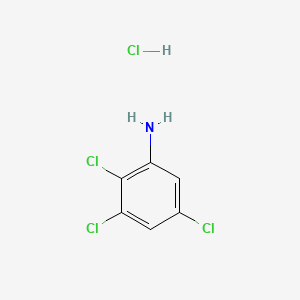![molecular formula C15H23NO5S B13640254 2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate CAS No. 134807-64-0](/img/structure/B13640254.png)
2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate is a compound that belongs to the class of organic compounds known as sulfonates. It is characterized by the presence of a methanesulfonate group attached to a phenylpropyl chain, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methanesulfonate group. One common method involves the reaction of 2-amino-3-phenylpropyl methanesulfonate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Reduction Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Oxidation Reactions: The phenyl group can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Reduction Reactions: Deprotection of the Boc group is typically carried out using trifluoroacetic acid (TFA) in dichloromethane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Reduction Reactions: The major product is the free amine.
Oxidation Reactions: Oxidized phenyl derivatives are formed.
Scientific Research Applications
2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate involves its reactivity as a sulfonate ester. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophilic substitution reactions. The Boc-protected amino group can be deprotected to yield the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
- Potassium [2-(tert-butoxycarbonylamino)ethyl] trifluoroborate
Uniqueness
2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate is unique due to its combination of a Boc-protected amino group and a methanesulfonate group. This combination allows for versatile reactivity in organic synthesis, making it a valuable intermediate in the preparation of various compounds.
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-15(2,3)21-14(17)16-13(11-20-22(4,18)19)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRITGBVSKUMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551296 |
Source


|
| Record name | 2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134807-64-0 |
Source


|
| Record name | 2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)
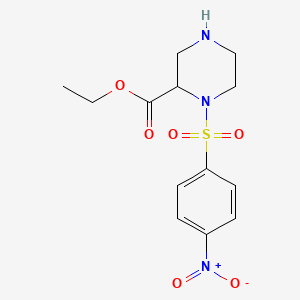


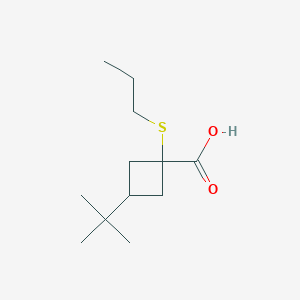

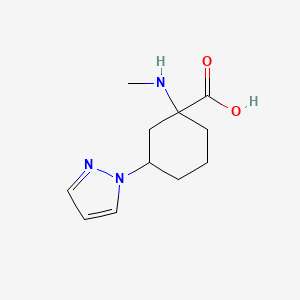
![1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13640234.png)
